2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole
CAS No.:
Cat. No.: VC14528535
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10N2O |
|---|---|
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole |
| Standard InChI | InChI=1S/C13H10N2O/c1-2-6-12-11(5-1)14-13(15-12)8-7-10-4-3-9-16-10/h1-9H,(H,14,15)/b8-7+ |
| Standard InChI Key | LPLLNBVBHIZVJV-BQYQJAHWSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CC=CO3 |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C=CC3=CC=CO3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-[(E)-2-(Furan-2-yl)ethenyl]-1H-benzimidazole (C₁₃H₁₀N₂O) features a benzimidazole core fused to a furan ring via an ethenyl (–CH=CH–) linker in the E-configuration. The IUPAC name specifies the substitution pattern:
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Position 1: Hydrogen atom (1H tautomer)
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Position 2: (E)-2-(furan-2-yl)ethenyl group
Key structural parameters from computational models :
| Property | Value |
|---|---|
| Molecular weight | 210.23 g/mol |
| Exact mass | 210.0793 Da |
| Topological polar SA | 55.7 Ų |
| Hydrogen bond donors | 1 (imidazole NH) |
| Hydrogen bond acceptors | 3 (two imidazole N, one furan O) |
The conjugated system spanning benzimidazole and furan moieties creates an extended π-network, as evidenced by UV-Vis absorption maxima at 320 nm (ε = 12,500 M⁻¹cm⁻¹).
Tautomerism and Electronic Effects
The unsubstituted NH group at position 1 enables prototropic tautomerism, with nuclear magnetic resonance (NMR) studies indicating a 1H:3H tautomeric ratio of 85:15 in DMSO-d₆ . Density functional theory (DFT) calculations reveal:
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Highest occupied molecular orbital (HOMO): Localized on benzimidazole
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Lowest unoccupied molecular orbital (LUMO): Predominantly furan-based
This electronic separation suggests potential for charge-transfer interactions in biological systems.
Synthetic Methodologies
Alternative Pathways
Comparative synthesis methods:
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Microwave-assisted | SiO₂-H₃PO₄, 300 W, 5 min | 82 | 98.5 |
| Solvent-free | Montmorillonite K10, 80°C | 68 | 97.2 |
| Photochemical | UV irradiation, CH₂Cl₂ | 55 | 95.8 |
Microwave synthesis reduces reaction time 36-fold versus conventional heating while improving yield .
Biological Activity Profile
Antimicrobial Effects
Screenings against WHO priority pathogens show:
| Organism | MIC (μg/mL) | Mechanism Postulate |
|---|---|---|
| Staphylococcus aureus (MRSA) | 16 | Cell wall synthesis inhibition |
| Candida albicans | 32 | Ergosterol biosynthesis |
| Pseudomonas aeruginosa | 64 | Biofilm disruption |
Structure-activity relationship (SAR) analysis indicates:
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Furan orientation: E-configuration essential for activity (Z-isomer MIC >128 μg/mL)
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Substituent effects: Electron-withdrawing groups at benzimidazole C5 enhance potency
Antioxidant Capacity
In vitro assays demonstrate dual redox behavior :
| Assay | Result (IC₅₀) | Reference Standard (IC₅₀) |
|---|---|---|
| DPPH radical scavenging | 18.7 μM | Ascorbic acid: 12.4 μM |
| FRAP | 0.89 mmol Fe²⁺/g | Quercetin: 1.12 mmol/g |
| SOD mimic | 74.2% at 50 μM | Cu/Zn-SOD: 92% |
Paradoxically, chronic administration in rats (22 doses, 10 mg/kg) induced:
This suggests context-dependent pro/antioxidant effects requiring dose optimization.
Pharmacokinetic Considerations
ADME Properties
Predicted using SwissADME:
| Parameter | Value |
|---|---|
| LogP | 2.81 |
| Water solubility | 89.2 mg/L (25°C) |
| BBB permeability | Yes (logBB 0.17) |
| CYP3A4 inhibition | 62% at 10 μM |
In vivo rat studies show:
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Oral bioavailability: 34% (AUC₀₋₂₄ 11.2 μg·h/mL)
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Half-life: 2.8 h (IV), 4.1 h (PO)
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Major metabolite: 2-(Furan-2-yl)acetic acid (Phase II conjugation)
Toxicity Profiling
Acute toxicity (OECD 423):
| Species | LD₅₀ (mg/kg) |
|---|---|
| Mouse (oral) | 1,250 |
| Rat (subcutaneous) | 890 |
Chronic exposure (28-day):
Research Frontiers and Challenges
Targeted Drug Design
Recent efforts focus on hybrid analogs:
| Derivative | Enhanced Property |
|---|---|
| Cu(II) complex | Anticancer (HepG2 IC₅₀ 8 μM) |
| PEGylated nanoparticle | Bioavailability +89% |
| Sulfonamide conjugate | COX-2 inhibition (IC₅₀ 0.8 μM) |
Computational Modeling
Molecular docking against SARS-CoV-2 main protease (6LU7):
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Binding energy: -8.2 kcal/mol
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Key interactions:
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Furan O with His41
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Benzimidazole NH with Glu166
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Machine learning QSAR models (n=142 analogs):
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